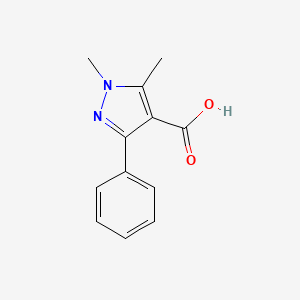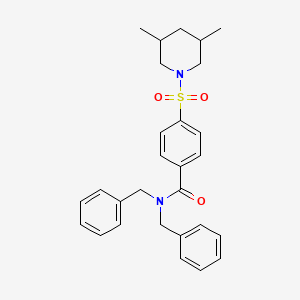
3-(2-Pyridylmethyl)azetidin-3-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-Pyridylmethyl)azetidin-3-ol;hydrochloride is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is of interest to researchers due to its unique properties, including its ability to interact with certain biological systems in the body. In
Scientific Research Applications
Synthesis and Chemical Properties
- Optimized Synthesis Processes : An optimized process for the synthesis of 1-benzylazetidin-3-ol, a precursor to azetidin-3-ol hydrochloride, demonstrates economical and efficient production using commercially available starting materials. This is significant for the industrial synthesis of azetidin-3-ol hydrochloride (Reddy et al., 2011).
- Transformation into Propan-1-ols : Research shows the transformation of azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols, suggesting potential for diverse chemical applications (Mollet et al., 2011).
- Synthesis of Polyhydroxylated Azetidine Iminosugars : The synthesis of azetidine iminosugars from d-glucose, using a key step of intramolecular Mitsunobu reaction, demonstrates the compound's potential as a building block in complex organic synthesis (Lawande et al., 2015).
Applications in Nicotinic Acetylcholine Receptors
- Affinity for Nicotinic Acetylcholine Receptors : A study reported the synthesis of analogues of 3-(2(S)-Azetidinylmethoxy)pyridine with high affinity for nicotinic acetylcholine receptors (nAChRs), indicating its potential use in neurobiological research (Koren et al., 1998).
- PET Imaging of Central nAChRs : Research on the fluoro derivative of A-85380, an azetidine derivative, for positron emission tomography (PET) imaging of central nAChRs in vivo highlights its application in neuroimaging (Doll et al., 1999).
Molecular and Structural Studies
- Crystal and Molecular Structure Analysis : The analysis of the crystal and molecular structure of 1-(Diphenylmethyl)azetidin-3-ol provides insights into the structural properties of azetidine derivatives, which is crucial for understanding their chemical behavior (Ramakumar et al., 1977).
Biological Activity and Drug Discovery
- Antibacterial Activity : Synthesis and in vitro antibacterial screening of azetidinone derivatives containing the quinoline nucleus suggest potential applications in the development of new antibacterial agents (Desai & Dodiya, 2014).
- Synthesis of Azetidine Derivatives : The synthesis of various azetidine derivatives and their reactions open up avenues for exploring new compounds with potential biological activities (Morimoto et al., 1973).
properties
IUPAC Name |
3-(pyridin-2-ylmethyl)azetidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c12-9(6-10-7-9)5-8-3-1-2-4-11-8;/h1-4,10,12H,5-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOBMYPJSZNNAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CC2=CC=CC=N2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-N-(4-methylbenzo[d]thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2454167.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 5-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2454169.png)

![1-Ethyl-1-[(3R,4S)-4-hydroxyoxolan-3-yl]-3-[4-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2454173.png)

![ethyl 2-(2-((5-((2-fluorobenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2454178.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanecarboxamide](/img/structure/B2454179.png)
![1-[3-(2-Fluorophenyl)propyl]piperazine dihydrochloride](/img/structure/B2454181.png)

![3-{4-[(3,4-Dichlorobenzyl)sulfanyl]anilino}-1-(4-methoxyphenyl)-1-propanone](/img/structure/B2454184.png)
![N~4~-(4-methoxyphenyl)-1-[6-(1,4-thiazinan-4-yl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2454188.png)
